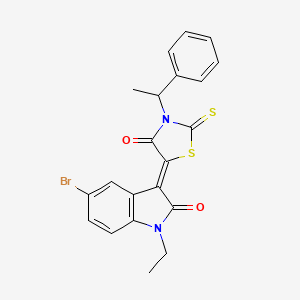

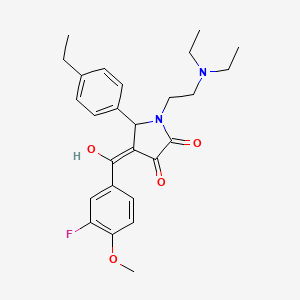

![molecular formula C20H22Cl2N4O B12027750 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12027750.png)

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[4-(2-Chlorbenzyl)-1-piperazinyl]-N'-[(E)-(4-Chlorphenyl)methyliden]acetohydrazid ist eine komplexe organische Verbindung, die für ihre möglichen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist, darunter die medizinische Chemie und die Pharmakologie. Diese Verbindung weist einen Piperazinring auf, der mit einer Chlorbenzyl-Gruppe und einer Acetohydrazid-Einheit substituiert ist, was sie zu einem vielseitigen Molekül für chemische Modifikationen und biologische Studien macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[4-(2-Chlorbenzyl)-1-piperazinyl]-N'-[(E)-(4-Chlorphenyl)methyliden]acetohydrazid umfasst in der Regel mehrere Schritte:

-

Bildung des Piperazin-Zwischenprodukts: : Der erste Schritt beinhaltet die Reaktion von Piperazin mit 2-Chlorbenzylchlorid in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat. Diese Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Ethanol unter Rückflussbedingungen durchgeführt.

-

Herstellung des Hydrazids: : Das Zwischenprodukt wird dann mit Essigsäureanhydrid umgesetzt, um das Acetohydrazid-Derivat zu bilden. Dieser Schritt kann einen Katalysator wie Pyridin erfordern, um die Reaktion zu erleichtern.

-

Kondensationsreaktion: : Der letzte Schritt beinhaltet die Kondensation des Acetohydrazids mit 4-Chlorbenzaldehyd in Gegenwart eines sauren Katalysators wie Salzsäure oder Schwefelsäure. Diese Reaktion wird typischerweise unter Rückflussbedingungen in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Synthese optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren, automatisierten Synthese-Systemen und fortschrittlichen Reinigungsverfahren wie Kristallisation und Chromatographie, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

-

Oxidation: : Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Piperazinring oder an der Benzyl-Gruppe, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

-

Reduktion: : Reduktionsreaktionen können an der Carbonyl-Gruppe der Acetohydrazid-Einheit unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

-

Substitution: : Die Chlorbenzyl- und Chlorphenyl-Gruppen können an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Chloratome durch andere Nucleophile wie Amine oder Thiole ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nucleophile: Amine, Thiole.

Hauptprodukte

Oxidation: Bildung von hydroxylierten Derivaten.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Benzyl- oder Phenyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 2-[4-(2-Chlorbenzyl)-1-piperazinyl]-N'-[(E)-(4-Chlorphenyl)methyliden]acetohydrazid als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen untersucht. Sie kann als Sonde verwendet werden, um die Bindungsstellen und Wirkmechanismen verschiedener Enzyme und Rezeptoren zu untersuchen.

Medizin

In der medizinischen Chemie wird diese Verbindung auf ihre möglichen therapeutischen Eigenschaften untersucht. Sie kann gegen bestimmte Krankheiten, einschließlich Krebs und Infektionskrankheiten, wirksam sein, indem sie mit bestimmten molekularen Zielstrukturen interagiert.

Industrie

Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen eingesetzt werden. Ihre chemische Stabilität und Reaktivität machen sie für verschiedene industrielle Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von 2-[4-(2-Chlorbenzyl)-1-piperazinyl]-N'-[(E)-(4-Chlorphenyl)methyliden]acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Piperazinring und die Chlorbenzyl-Gruppe spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, während die Acetohydrazid-Einheit an Wasserstoffbrückenbindungen und anderen Wechselwirkungen beteiligt sein kann. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren und so zu verschiedenen biologischen Wirkungen führen.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

-

Reduction: : Reduction reactions can be performed on the carbonyl group of the acetohydrazide moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: : The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, by interacting with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the chlorobenzyl group play crucial roles in binding to these targets, while the acetohydrazide moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-[4-(2-Chlorbenzyl)-1-piperazinyl]-N'-[(E)-(4-Hydroxyphenyl)methyliden]acetohydrazid

- 2-[4-(2-Chlorbenzyl)-1-piperazinyl]-N'-[(E)-(3,4-Dichlorphenyl)methyliden]acetohydrazid

- 2-[4-(2-Chlorbenzyl)-1-piperazinyl]-N'-[(E)-(4-Methoxyphenyl)methyliden]acetohydrazid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 2-[4-(2-Chlorbenzyl)-1-piperazinyl]-N'-[(E)-(4-Chlorphenyl)methyliden]acetohydrazid aufgrund seines spezifischen Substitutionsschemas am Piperazinring und des Vorhandenseins sowohl von Chlorbenzyl- als auch Chlorphenyl-Gruppen einzigartig. Diese Strukturmerkmale tragen zu seiner unterschiedlichen chemischen Reaktivität und biologischen Aktivität bei, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C20H22Cl2N4O |

|---|---|

Molekulargewicht |

405.3 g/mol |

IUPAC-Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |

InChI |

InChI=1S/C20H22Cl2N4O/c21-18-7-5-16(6-8-18)13-23-24-20(27)15-26-11-9-25(10-12-26)14-17-3-1-2-4-19(17)22/h1-8,13H,9-12,14-15H2,(H,24,27)/b23-13+ |

InChI-Schlüssel |

RGZJMRMOBPRRID-YDZHTSKRSA-N |

Isomerische SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=C(C=C3)Cl |

Kanonische SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

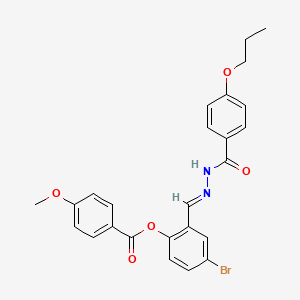

![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12027671.png)

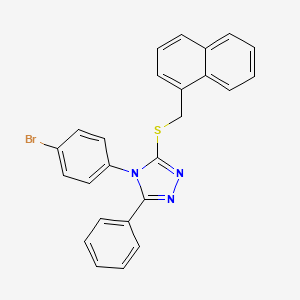

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12027674.png)

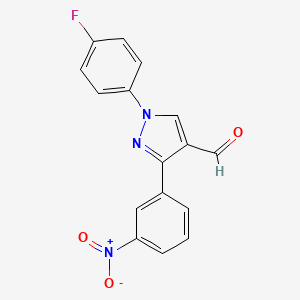

![N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027709.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12027714.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12027733.png)

![N-(1,3-benzodioxol-5-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027746.png)

![(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12027753.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12027757.png)

![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027762.png)